molecular formula C21H15N5O3S B2807666 (2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide CAS No. 561294-90-4

(2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide

Cat. No.: B2807666
CAS No.: 561294-90-4
M. Wt: 417.44
InChI Key: DSRDTGFYPOADAB-UHFFFAOYSA-N
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Description

(2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a benzyl group, a cyano group, and a nitro group, making it a versatile molecule for chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidin-2-ylsulfanyl Intermediate: This step involves the reaction of pyrimidine with a suitable thiol reagent under basic conditions to form the pyrimidin-2-ylsulfanyl intermediate.

    Nitration: The intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group.

    Formation of the Prop-2-enamide Backbone: The nitrated intermediate undergoes a Knoevenagel condensation with benzyl cyanide in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), diethyl ether as solvent.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Amine Derivatives: Formed by the reduction of the cyano group.

    Substituted Benzyl Derivatives: Formed by nucleophilic substitution of the benzyl group.

Scientific Research Applications

(2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s nitro and cyano groups can also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-(3-nitro-4-pyrimidin-2-ylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O3S/c22-13-17(20(27)25-14-15-5-2-1-3-6-15)11-16-7-8-19(18(12-16)26(28)29)30-21-23-9-4-10-24-21/h1-12H,14H2,(H,25,27)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRDTGFYPOADAB-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)SC3=NC=CC=N3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=C(C=C2)SC3=NC=CC=N3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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